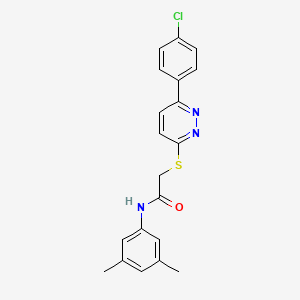

![molecular formula C13H18N4 B2529287 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine CAS No. 1429901-75-6](/img/structure/B2529287.png)

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine" is a derivative of the triazolopyridine family, which is known for its biological activity and potential pharmaceutical applications. The triazolopyridine core is a fused heterocyclic structure that combines a triazole ring with a pyridine ring, and it is often modified to explore new biological activities and chemical properties .

Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved through various methods. One approach involves the cyanoacetylation reactions of amino-triazoles or amino-pyrazoles followed by cyclization of the formed cyanoacetamides . Another method includes the oxidative cyclization using N-Chlorosuccin

Scientific Research Applications

Efficient Synthesis and Characterization

- The triazolopyridines, due to their biological activity, find many pharmaceutical applications. An efficient synthesis method using N-Chlorosuccinimide (NCS) under mild conditions has been developed, leading to the characterization of these compounds through various spectroscopic methods, including X-ray diffraction (El-Kurdi et al., 2021).

Novel Synthetic Routes

- A new synthesis pathway for 1,2,4-triazolo[1,5-a]pyridine derivatives has been demonstrated, showcasing a one-pot pseudo-three-component reaction. This method underscores the versatility of triazolopyridines in synthesizing various heterocyclic compounds, highlighting their significant position in pharmaceutical and medicinal chemistry (Shokoohian et al., 2019).

Antimicrobial Evaluations

- Fused heterocyclic 1,2,4-triazoles have garnered attention due to their intriguing biological properties, including antimicrobial activity. A series of new compounds synthesized via iodine(III)-mediated oxidative approach has demonstrated potent antimicrobial agents, offering easy access to these biologically significant compounds (Prakash et al., 2011).

Pharmaceutical Applications

- The triazolo-pyridine derivatives are noted for their anticonvulsant, anxiolytic, and CNS activity, showing potential in treating diseases of the CNS, depression, as antidepressants, antiemetics, anorectics, and antipsychotics. This reflects the broad spectrum of pharmaceutical applications these compounds may offer (Habernickel, 2001).

Future Directions

Triazolopyridine derivatives constitute an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors . This suggests that “1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine” and its derivatives could have potential applications in these areas.

Mechanism of Action

Target of Action

The primary target of “1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine” is Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It is known that the compound interacts with its target, nampt, to modulate its activity .

Biochemical Pathways

The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This can have downstream effects on various biological processes that rely on NAD+, including metabolism and aging .

Pharmacokinetics

It is known that the compound has been designed to have attenuated cyp inhibition, which could potentially improve its bioavailability .

Result of Action

The molecular and cellular effects of “this compound” are likely to be related to its modulation of NAMPT activity and the subsequent effects on the NAD+ salvage pathway . This could potentially influence a range of biological processes, including metabolism and aging .

properties

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c14-13(7-3-1-4-8-13)10-12-16-15-11-6-2-5-9-17(11)12/h2,5-6,9H,1,3-4,7-8,10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBWUPRJLCWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)

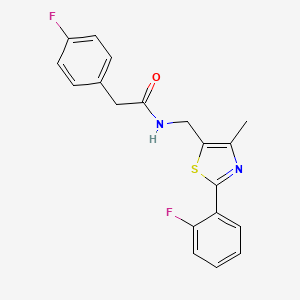

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

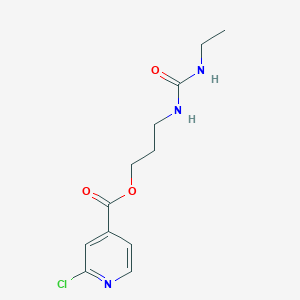

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)

![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)

![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)